3,5-Dimethyl-2-cyclohexen-1-one
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3,5-Dimethyl-2-cyclohexen-1-one has been extensively studied. For example, synthesis under ultrasound catalyzed by urea has been reported to yield high efficiency and simplicity in procedures (Li et al., 2012). Another efficient method involves the Domino Knoevenagel/Michael synthesis, highlighting the utility of silica-diphenic acid in catalyzing these reactions (Vaid et al., 2016).
Molecular Structure Analysis
The molecular structure of derivatives of 3,5-Dimethyl-2-cyclohexen-1-one has been characterized through various techniques, including X-ray crystallography, revealing intricate details about their conformation and bonding. For instance, the study by Shi et al. (2007) provides insights into the crystal structure of a related compound, underscoring the diversity of conformations that these molecules can adopt (Shi et al., 2007).
Scientific Research Applications
Crystal Structure Analysis
The synthesis and crystal structure of derivatives related to 3,5-Dimethyl-2-cyclohexen-1-one have been explored. For instance, the synthesis of 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one and its structural characterization through X-ray single-crystal diffraction highlight the diverse conformations cyclohexenone rings can adopt, and the presence of intramolecular hydrogen bonds in such molecules (Shi et al., 2007).
Synthesis and Catalysis
Research has been conducted on the synthesis of 3,5-Dimethyl-4-carbethoxy-2-Cyclohexen-1-One and its applications in annulation, condensation, cyclization, and decarboxylation reactions. Such studies offer insights into the chemical reactivity and potential applications of 3,5-Dimethyl-2-cyclohexen-1-one in organic synthesis and catalysis (Horning, Denekas, & Field, 2003).
Spectroscopic and Theoretical Studies
Theoretical and experimental properties of derivatives like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one have been explored through Density Functional Theory (DFT), FT-Raman, FT-IR, and UV–Visible spectroscopies. Such studies provide valuable information on molecular structures, vibrational frequencies, and electronic properties, contributing to the understanding of 3,5-Dimethyl-2-cyclohexen-1-one's chemical behavior and potential applications in materials science (Fatima et al., 2021).
Photochemical and Photophysical Properties
Research into the photocycloaddition reactions of derivatives such as 5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one provides insights into the photochemical and photophysical properties of 3,5-Dimethyl-2-cyclohexen-1-one. Such studies can inform its applications in photochemistry and the development of light-responsive materials (Inhülsen, Kopf, & Margaretha, 2008).
Organic Synthesis and Medicinal Chemistry
The compound has been used in the synthesis of biologically active compounds and as an intermediate in the synthesis of xanthenes. Studies focusing on the synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1- one) demonstrate its role in organic synthesis and potential applications in medicinal chemistry (Gao et al., 2019).
properties
IUPAC Name |
3,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-6-3-7(2)5-8(9)4-6/h4,7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQKKFBBAODEHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870848 | |
Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2-cyclohexen-1-one | |
CAS RN |
1123-09-7 | |
Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10113 | |
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Record name | 3,5-Dimethyl-2-cyclohexen-1-one | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.064 | |
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